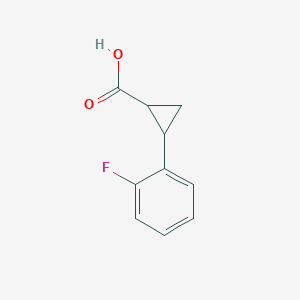

2-(2-Fluorophenyl)cyclopropanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDXGEXZLWOGJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619027 | |

| Record name | 2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455267-56-8 | |

| Record name | 2-(2-Fluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-fluorophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The presence of the fluorophenyl and cyclopropyl motifs can impart unique pharmacological properties to target molecules. This document details the primary synthetic pathway, experimental protocols, and relevant data.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound involves a two-step process:

-

Cyclopropanation: The reaction of 2-fluorostyrene with ethyl diazoacetate, typically catalyzed by a rhodium or copper catalyst, to form ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate. This reaction generally produces a mixture of cis and trans diastereomers.

-

Hydrolysis: The subsequent basic hydrolysis of the ethyl ester to yield the final carboxylic acid product.

This pathway is illustrated in the logical relationship diagram below.

Physicochemical Properties of 2-(2-fluorophenyl)cyclopropanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-fluorophenyl)cyclopropanecarboxylic acid is a substituted cyclopropane derivative of significant interest in medicinal chemistry and drug development. Its rigid cyclopropane scaffold, combined with the electronic properties of the fluorine-substituted phenyl ring, makes it a valuable building block for synthesizing novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological relevance.

Core Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table summarizes key physicochemical properties predicted using computational methods. These predictions offer valuable initial estimates for research and development purposes. The SMILES string O=C(C1C(C2=CC=CC=C2F)C1)O, representing a stereoisomer, was used for these predictions as stereochemistry does not significantly impact these specific properties.

| Property | Predicted Value | Method |

| Molecular Formula | C₁₀H₉FO₂ | - |

| Molecular Weight | 180.18 g/mol | - |

| Melting Point | 85.3 °C | Estimation |

| Boiling Point | 311.4 °C | Estimation |

| pKa | 4.23 | ACD/Labs |

| Aqueous Solubility | 1.2 g/L at pH 7 | ALOGPS |

| LogP | 1.8 | ALOGPS |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of solid carboxylic acids, adapted for this compound.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.[1]

-

The open end of a capillary tube is tapped into the powdered sample to collect a small amount of the compound.[2]

-

The tube is inverted and tapped gently to pack the solid into the sealed end, to a height of approximately 2-3 mm.[3]

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially to approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[1]

-

The temperature at which the first liquid droplet appears is recorded as the onset of melting.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.[4][5][6]

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Stir plate and magnetic stir bar

-

Beaker

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Deionized water

-

Analytical balance

Procedure:

-

A precisely weighed sample of this compound (e.g., 50 mg) is dissolved in a known volume of deionized water (e.g., 50 mL) in a beaker. If solubility is low, a co-solvent such as methanol or ethanol may be used, and the pKa in the mixed solvent system can be extrapolated to an aqueous solution.

-

The pH electrode is calibrated using standard buffer solutions (pH 4, 7, and 10).[7]

-

The beaker containing the sample solution and a magnetic stir bar is placed on a stir plate, and the pH electrode is immersed in the solution.

-

The solution is titrated with the standardized 0.1 M NaOH solution, added in small, precise increments from the burette.

-

After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.[4]

-

The titration is continued until the pH has risen significantly, well past the expected equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The equivalence point is determined from the inflection point of the titration curve. The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.[6]

Solubility Determination by Shake-Flask Method

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[8][9]

Apparatus:

-

Screw-cap vials or flasks

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Centrifuge

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., purified water, buffer of a specific pH).[10][11]

-

The vial is securely capped and placed in a constant temperature bath on a shaker.

-

The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[9]

-

After equilibration, the suspension is removed from the shaker and allowed to stand to permit the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn and filtered to remove any remaining solid particles. Centrifugation prior to filtration can aid in this process.[8]

-

The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a calibration curve of known concentrations.[8][9]

-

The determined concentration represents the solubility of the compound in that solvent at that temperature.

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.[12]

Apparatus:

-

Separatory funnel or screw-cap centrifuge tubes

-

Mechanical shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

Procedure:

-

n-Octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[13][14]

-

A known amount of this compound is dissolved in either the aqueous or the n-octanol phase.

-

A known volume of the solution is placed in a separatory funnel or centrifuge tube, and a known volume of the other phase is added.

-

The mixture is shaken vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.[13][15]

-

The mixture is then centrifuged to ensure complete separation of the two phases.[13]

-

A sample is carefully taken from each phase.

-

The concentration of the compound in each phase is determined using a suitable analytical method (UV-Vis or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

Biological Context and Signaling Pathway

While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motifs are of interest in neuropharmacology. Notably, related compounds have been investigated as intermediates for targeting GABA-A receptors. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the mammalian central nervous system and is a key target for a wide range of therapeutic drugs, including benzodiazepines, barbiturates, and anesthetics.

The following diagram illustrates a simplified workflow for the initial screening of a compound like this compound for its potential activity at the GABA-A receptor.

Caption: Workflow for screening GABA-A receptor activity.

The following diagram illustrates a simplified representation of the GABA-A receptor signaling pathway upon activation.

Caption: GABA-A receptor signaling cascade.

References

- 1. almaaqal.edu.iq [almaaqal.edu.iq]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. scribd.com [scribd.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. scribd.com [scribd.com]

- 15. m.youtube.com [m.youtube.com]

2-(2-Fluorophenyl)cyclopropanecarboxylic Acid: A Key Intermediate for the Development of Novel GABAergic Modulators

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While direct pharmacological data on 2-(2-fluorophenyl)cyclopropanecarboxylic acid is not extensively available in peer-reviewed literature, its chemical structure strongly suggests its role as a valuable intermediate in the synthesis of novel modulators of the γ-aminobutyric acid (GABA) system. The presence of a conformationally rigid cyclopropane ring and an electron-withdrawing fluorophenyl group provides a strategic scaffold for developing subtype-selective ligands for GABA receptors and transporters. This technical guide will delve into the hypothesized mechanism of action of compounds derived from this precursor, based on the established pharmacology of the GABAergic system and the structure-activity relationships of related molecules.

The GABAergic System: A Primary Target for CNS Therapeutics

The GABAergic system is the principal inhibitory neurotransmitter system in the mammalian central nervous system (CNS). Its primary components are the neurotransmitter GABA, GABA receptors (GABA-A and GABA-B), and GABA transporters (GATs).

-

GABA-A Receptors: These are ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions (Cl⁻) into the neuron.[1] This hyperpolarizes the cell, making it less likely to fire an action potential, thus exerting an inhibitory effect.[2] GABA-A receptors are pentameric structures composed of various subunits (α, β, γ), and the specific subunit composition determines the receptor's pharmacological properties.[1] They are the target for a wide range of drugs, including benzodiazepines, barbiturates, and general anesthetics, which act as positive allosteric modulators.[3]

-

GABA Transporters (GATs): These are membrane proteins responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells, thereby terminating its neurotransmission.[4] Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing inhibitory signaling. There are four main subtypes of GATs: GAT1, GAT2, GAT3, and the betaine-GABA transporter 1 (BGT1).[4][5]

Structural Features of this compound and Their Pharmacological Significance

The therapeutic potential of derivatives of this compound can be inferred from its key structural motifs: the cyclopropane ring and the 2-fluorophenyl group.

The Cyclopropane Ring: A Conformational Constraint

The cyclopropane ring introduces significant conformational rigidity into a molecule.[6] In the context of GABAergic modulation, this is a highly desirable feature for achieving receptor or transporter subtype selectivity. GABA itself is a flexible molecule, which allows it to adopt multiple conformations and interact with various targets. By incorporating a cyclopropane ring, the spatial orientation of key pharmacophoric elements (e.g., the carboxylic acid and a potential amino group in a derivative) can be fixed, leading to more specific interactions with a particular GABA receptor subtype or GAT.[4][5] Studies on cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acids have demonstrated that the stereochemistry of the cyclopropane ring is a critical determinant of activity at GABA-related targets.[7]

The 2-Fluorophenyl Group: Enhancing Drug-like Properties

The incorporation of fluorine into pharmaceutical compounds is a common strategy to enhance their metabolic stability, binding affinity, and pharmacokinetic profile.[8] The 2-fluorophenyl group in this molecule can confer several advantages:

-

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.

-

Binding Affinity: Fluorine is highly electronegative and can participate in favorable electrostatic interactions with the target protein, potentially increasing binding affinity.

-

Lipophilicity and Permeability: The fluorine atom can modulate the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier and cell membranes.[9]

Hypothesized Mechanism of Action of Derivatives

Based on the structural features, it is hypothesized that derivatives of this compound, particularly those incorporating an amino group to mimic the GABA structure, could act as:

-

Selective GABA-A Receptor Modulators: By presenting a rigidified GABA-like scaffold, these compounds could selectively bind to specific subtypes of GABA-A receptors, potentially acting as agonists, antagonists, or allosteric modulators with a reduced side-effect profile compared to non-selective drugs.

-

GABA Transporter (GAT) Inhibitors: The conformationally restricted nature of these molecules makes them excellent candidates for selective GAT inhibitors. Research has shown that cyclopropane-based GABA analogues can be potent and selective inhibitors of GATs, particularly GAT3 and BGT1.[4]

Illustrative Quantitative Data for Cyclopropane-Based GABA Analogues

The following table provides hypothetical, yet representative, binding affinity (Ki) and uptake inhibition (IC50) data for cyclopropane-based GABA analogues at various GABAergic targets. This illustrates the type of quantitative data that would be sought for derivatives of this compound.

| Compound | Target | Assay Type | Value (nM) |

| Analogue A (trans-isomer) | GABA-A (α1β2γ2) | Radioligand Binding (Ki) | 50 |

| Analogue B (cis-isomer) | GABA-A (α1β2γ2) | Radioligand Binding (Ki) | >10,000 |

| Analogue C | GAT1 | [³H]GABA Uptake (IC50) | 1,500 |

| Analogue D | GAT3 | [³H]GABA Uptake (IC50) | 80 |

| Analogue E | BGT1 | [³H]GABA Uptake (IC50) | 45 |

Key Experimental Protocols

To evaluate the GABAergic activity of derivatives of this compound, the following experimental protocols would be employed:

Radioligand Binding Assay for GABA-A Receptors

Objective: To determine the binding affinity of a test compound for specific GABA-A receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes from cells expressing a specific GABA-A receptor subtype (e.g., HEK293 cells transfected with α1, β2, and γ2 subunits) are prepared by homogenization and centrifugation.

-

Assay: The membranes are incubated with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]muscimol for the GABA site or [³H]flunitrazepam for the benzodiazepine site) and varying concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

[³H]GABA Uptake Assay for GABA Transporters

Objective: To measure the inhibitory activity of a test compound on specific GABA transporter subtypes.

Methodology:

-

Cell Culture: Cells stably expressing a specific GAT subtype (e.g., CHO cells transfected with human GAT1) are cultured.

-

Assay: The cells are incubated with [³H]GABA in the presence of varying concentrations of the test compound.

-

Termination: GABA uptake is terminated by washing the cells with ice-cold buffer.

-

Lysis and Detection: The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the [³H]GABA uptake (IC50) is determined.

Visualizing Pathways and Workflows

GABA-A Receptor Signaling Pathway

Caption: Simplified signaling pathway of the GABA-A receptor.

Workflow for Screening GABAergic Modulators

Caption: General workflow for the screening and development of novel GABAergic modulators.

Conclusion

This compound represents a promising starting point for the design and synthesis of novel, selective modulators of the GABAergic system. The conformational rigidity imparted by the cyclopropane ring, combined with the favorable pharmacokinetic properties often associated with fluorination, provides a strong rationale for its use in developing next-generation therapeutics for a variety of CNS disorders, including anxiety, epilepsy, and sleep disorders. Further synthetic elaboration and biological evaluation of derivatives are warranted to fully explore the potential of this chemical scaffold.

References

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 4. Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 7. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(4-Fluorophenyl)cyclopropanecarboxylic Acid [myskinrecipes.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid: Synthesis, History, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Fluorophenyl)cyclopropanecarboxylic acid is a synthetic organic compound that has garnered significant interest within the field of medicinal chemistry. As a key building block, its unique structural and physicochemical properties are leveraged in the design of novel therapeutic agents. The molecule incorporates a cyclopropane ring, a motif known for imparting conformational rigidity and metabolic stability, and a fluorinated phenyl group, which can enhance binding affinity and improve pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound for professionals in drug development and chemical research.

Discovery and History

While a singular "discovery" paper for this compound is not prominent in the scientific literature, its emergence is intrinsically linked to the broader development of arylcyclopropanecarboxylic acids as valuable pharmaceutical intermediates. The strategic incorporation of a cyclopropane ring into drug candidates has been a growing trend in medicinal chemistry, valued for its ability to act as a bioisostere for other chemical groups, thereby improving metabolic stability and binding affinity.

The introduction of fluorine into drug molecules, a practice that gained significant traction in the mid-20th century, has become a cornerstone of modern drug design. The unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pKa, lipophilicity, and metabolic fate. Consequently, the synthesis of fluorinated building blocks, such as this compound, became a logical progression in the quest for novel and more effective therapeutic agents. The development of this specific molecule can be seen as a convergence of these two important themes in medicinal chemistry: the utility of the cyclopropane scaffold and the advantageous properties of organofluorine compounds.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process. A common and effective strategy involves the cyclopropanation of a substituted styrene followed by the hydrolysis of the resulting ester. One of the most prevalent methods for the cyclopropanation step is the rhodium-catalyzed reaction of an olefin with a diazoacetate.

General Synthetic Pathway

A representative synthetic pathway for this compound proceeds in two main steps:

-

Rhodium-Catalyzed Cyclopropanation: 2-Fluorostyrene is reacted with ethyl diazoacetate in the presence of a rhodium catalyst, such as rhodium(II) acetate dimer, to form ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate. This reaction typically produces a mixture of cis and trans diastereomers.

-

Ester Hydrolysis: The resulting ethyl ester is then hydrolyzed, usually under basic conditions using a reagent like sodium hydroxide, followed by acidic workup to yield the final carboxylic acid product.

Detailed Experimental Protocol

The following is a representative, detailed experimental protocol for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate

-

To a stirred solution of 2-fluorostyrene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is added a catalytic amount of rhodium(II) acetate dimer (e.g., 0.01 eq).

-

The reaction mixture is cooled to 0 °C in an ice bath.

-

A solution of ethyl diazoacetate (1.1 eq) in DCM is added dropwise to the reaction mixture over a period of 2-3 hours.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate as a mixture of diastereomers.

Step 2: Synthesis of this compound

-

Ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate (1.0 eq) is dissolved in a mixture of ethanol and water.

-

Sodium hydroxide (2.0-3.0 eq) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The aqueous residue is washed with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then acidified to a pH of approximately 2 with a dilute solution of hydrochloric acid while cooling in an ice bath.

-

The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

Data Presentation

| Parameter | Value |

| Molecular Formula | C₁₀H₉FO₂ |

| Molecular Weight | 180.18 g/mol |

| CAS Number | 455267-56-8 |

| Appearance | White to off-white solid |

| Purity (typical) | ≥97% |

| Representative Yield (overall) | 60-80% |

Applications in Drug Development

The 2-(2-fluorophenyl)cyclopropane moiety is a valuable scaffold in medicinal chemistry due to the synergistic effects of its constituent parts. The cyclopropane ring provides a rigid framework that can help to lock a molecule into a bioactive conformation, potentially increasing its binding affinity for a biological target. Furthermore, the cyclopropane group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.

The presence of the 2-fluorophenyl group imparts several advantageous properties. The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. It can also modulate the electronic properties of the aromatic ring, which can influence binding and reactivity. Moreover, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation and further enhance the metabolic stability of the molecule. This strategic placement of a fluorine atom can significantly improve a drug candidate's bioavailability and half-life.

Due to these favorable characteristics, this compound and its derivatives are utilized as key intermediates in the synthesis of a variety of potential therapeutic agents across different disease areas. They are of particular interest in the development of enzyme inhibitors and receptor modulators where precise conformational control and enhanced metabolic stability are crucial for efficacy.

Potential Biological Activity of 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document explores the potential biological activities of the synthetic compound 2-(2-fluorophenyl)cyclopropanecarboxylic acid. While direct experimental data for this specific molecule is limited in publicly available literature, its structural motifs—a cyclopropane ring and a fluorinated phenyl group—are well-represented in a variety of biologically active compounds. This whitepaper synthesizes information from related molecules to project potential mechanisms of action, therapeutic targets, and experimental approaches for elucidating its pharmacological profile. The primary focus will be on its potential as an enzyme inhibitor, particularly targeting proteases and hydrolases.

Introduction

This compound is a synthetic organic compound available as a building block for pharmaceutical development.[1][2] Its chemical structure combines two key features known to impart significant biological activity:

-

The Cyclopropane Ring: This small, rigid carbocycle is found in numerous natural and synthetic compounds with diverse biological properties, including enzyme inhibition.[3] The conformational constraint imposed by the cyclopropane ring can lead to high binding affinity and selectivity for enzyme active sites.

-

The 2-Fluorophenyl Group: The incorporation of fluorine into aromatic rings is a common strategy in medicinal chemistry to enhance metabolic stability, increase membrane permeability, and improve binding interactions.[4][5]

Given these structural characteristics, this compound represents a promising scaffold for the development of novel therapeutic agents.

Potential Biological Targets and Mechanisms of Action

Based on the activities of structurally related compounds, this compound may exhibit inhibitory activity against several classes of enzymes.

Serine and Cysteine Protease Inhibition

Cyclopropane-containing molecules have shown significant promise as inhibitors of viral proteases, such as the 3C-like protease (3CLpro) of coronaviruses.[6] The cyclopropyl group can orient pharmacophoric elements in a way that allows for precise interactions within the enzyme's active site.

Hypothesized Mechanism: The carboxylic acid moiety of this compound could act as a key binding element, forming hydrogen bonds with active site residues. The fluorophenyl and cyclopropane groups would then occupy specific substrate-binding pockets (S1, S2, etc.), leading to competitive inhibition.

dot

Caption: Hypothesized binding of the inhibitor to a protease active site.

Serine Hydrolase Inhibition

Serine hydrolases are a large and diverse class of enzymes that are crucial in many physiological processes and are significant drug targets.[7][8] Small molecules, including those with reactive functionalities, have been developed as potent and selective inhibitors of these enzymes.[9][10] While this compound itself is not inherently reactive, it could serve as a scaffold for the development of covalent inhibitors.

Potential for Derivatization: The carboxylic acid group can be chemically modified to introduce a "warhead" that forms a covalent bond with the catalytic serine residue of a hydrolase.

dot

Caption: Workflow for derivatizing the lead compound into a covalent inhibitor.

Other Potential Enzyme Targets

The structural features of this compound suggest potential activity against other enzyme classes, including:

-

Cyclooxygenases (COX): The development of selective COX-2 inhibitors often involves scaffolds that can fit into the specific active site of the enzyme. The structure-activity relationships of these inhibitors are well-studied.[4][11]

-

O-acetylserine sulfhydrylase (OASS): Cyclopropane-1,2-dicarboxylic acids have been investigated as inhibitors of this bacterial enzyme, which is crucial for cysteine biosynthesis.[12]

-

Ethylene Biosynthesis Enzymes in Plants: Certain cyclopropanecarboxylic acid derivatives are known to inhibit enzymes involved in ethylene biosynthesis, such as 1-aminocyclopropane-1-carboxylate oxidase (ACO).[13][14]

Quantitative Data from Related Compounds

While no specific quantitative data for this compound is available, data from related cyclopropane-based inhibitors can provide a benchmark for potential potency.

Table 1: Inhibitory Activity of Representative Cyclopropane-Based Enzyme Inhibitors

| Compound Class | Target Enzyme | Reported Potency (IC₅₀/EC₅₀) | Reference |

| Cyclopropane-based aldehydes | SARS-CoV-2 3CLpro | 11-12 nM (EC₅₀) | [6] |

| Cyclopropane-based aldehydes | MERS-CoV 3CLpro | 70-120 nM (IC₅₀) | [6] |

| Cyclopropane-based aldehydes | SARS-CoV-1 3CLpro | 240-960 nM (IC₅₀) | [6] |

| Cyclopropane-1,2-dicarboxylic acids | S. typhimurium OASS | Nanomolar concentrations | [12] |

Proposed Experimental Protocols

To elucidate the biological activity of this compound, a tiered screening approach is recommended.

Initial High-Throughput Screening (HTS)

An initial screening against a broad panel of enzymes, particularly proteases and hydrolases, would be a logical first step. Commercially available screening panels can provide a rapid assessment of potential activity.[15]

dot

Caption: A generalized workflow for high-throughput screening.

Target-Specific Enzyme Inhibition Assays

Based on HTS results or rational drug design, specific enzyme inhibition assays should be performed. For example, to test for inhibition of a viral protease:

-

Enzyme and Substrate Preparation: Recombinantly express and purify the target protease. Synthesize or purchase a fluorogenic substrate (e.g., a FRET-based peptide).

-

Assay Conditions: Prepare a reaction buffer with optimal pH and salt concentrations.

-

Inhibition Measurement:

-

Pre-incubate the enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

-

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Fit the data to a suitable model (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC₅₀ value.

Cell-Based Assays

If potent enzyme inhibition is observed, the next step is to evaluate the compound's activity in a cellular context. For an antiviral candidate, this would involve:

-

Cell Culture: Culture a susceptible cell line (e.g., Vero E6 for coronaviruses).

-

Infection: Infect the cells with the target virus in the presence of varying concentrations of the compound.

-

Endpoint Measurement: After a suitable incubation period, measure the viral cytopathic effect (CPE), viral RNA levels (by RT-qPCR), or viral antigen production (by ELISA).

-

Data Analysis: Determine the EC₅₀ (effective concentration) and CC₅₀ (cytotoxic concentration) to calculate the selectivity index (SI = CC₅₀/EC₅₀).

Structure-Activity Relationship (SAR) Studies

Should this compound demonstrate promising activity, SAR studies would be crucial for lead optimization.[16][17] Key modifications could include:

-

Stereochemistry of the Cyclopropane Ring: The relative and absolute stereochemistry of the substituents on the cyclopropane ring can dramatically affect biological activity.

-

Position and Nature of the Phenyl Substituent: Moving the fluorine atom to the meta or para position, or replacing it with other halogens or electron-withdrawing/donating groups, would provide insight into the electronic and steric requirements for binding.

-

Derivatization of the Carboxylic Acid: As mentioned, converting the carboxylic acid to amides, esters, or other functional groups could modulate potency, selectivity, and pharmacokinetic properties.

Conclusion

While direct evidence is currently lacking, the chemical structure of this compound makes it a compelling candidate for investigation as an enzyme inhibitor. Its rigid cyclopropane core and fluorinated phenyl ring are features associated with potent and selective biological activity in other molecules. The proposed experimental workflows provide a roadmap for systematically evaluating its potential and for initiating a drug discovery program should promising activity be identified. Further research into this and related compounds is warranted to explore their therapeutic potential.

References

- 1. This compound [myskinrecipes.com]

- 2. 2-(4-Fluorophenyl)cyclopropanecarboxylic Acid [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Inhibition of Plant Serine Hydrolases by Agrochemicals Revealed by Competitive ABPP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click Chemistry Yields Potent and Specific Serine Hydrolase Inhibitors - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]

- 10. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 11. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ffhdj.com [ffhdj.com]

- 14. ffhdj.com [ffhdj.com]

- 15. ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid | MDPI [mdpi.com]

A Technical Guide to the Spectroscopic Analysis of 2-(2-fluorophenyl)cyclopropanecarboxylic acid

Predicted Spectroscopic Data

The structural formula of 2-(2-fluorophenyl)cyclopropanecarboxylic acid is presented below. The predicted spectroscopic data is based on this structure.

Figure 1. Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data is based on a standard analysis in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| COOH | 10.0 - 12.0 | broad singlet |

| Ar-H | 7.0 - 7.5 | multiplet |

| CH (on cyclopropane, adjacent to Ar) | 2.5 - 3.0 | multiplet |

| CH (on cyclopropane, adjacent to COOH) | 1.8 - 2.3 | multiplet |

| CH₂ (on cyclopropane) | 1.2 - 1.7 | multiplet |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 175 - 185 |

| C-F (Ar) | 158 - 162 (doublet, ¹JCF) |

| C-C (Ar, ipso to cyclopropane) | 130 - 135 |

| C-H (Ar) | 115 - 130 |

| CH (on cyclopropane, adjacent to Ar) | 25 - 35 |

| CH (on cyclopropane, adjacent to COOH) | 20 - 30 |

| CH₂ (on cyclopropane) | 10 - 20 |

Infrared (IR) Spectroscopy

The following table summarizes the expected characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic acid) | 1700 - 1725 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-F (Aryl fluoride) | 1100 - 1250 | Strong |

| C-O (Carboxylic acid) | 1200 - 1300 | Strong |

Mass Spectrometry (MS)

The predicted mass spectral data is based on a standard soft ionization technique like Electrospray Ionization (ESI).

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M-H]⁻ | 179.05 | Molecular ion (negative ion mode) |

| [M+H]⁺ | 181.06 | Molecular ion (positive ion mode) |

| [M-COOH]⁺ | 135.06 | Loss of the carboxylic acid group |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, vortex the tube gently.

-

-

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Parameters:

-

Spectrometer: A standard FT-IR spectrometer equipped with an ATR accessory.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the clean, empty ATR crystal should be collected before the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

Instrumentation and Parameters (LC-MS with ESI):

-

Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a Quadrupole or Time-of-Flight analyzer).

-

Ionization Mode: Both positive and negative ion modes should be tested to determine which provides a better signal. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred.[1]

-

Mass Range: Scan from m/z 50 to 500.

-

Capillary Voltage: Typically 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Nebulizing and Drying Gas Flow: Optimize based on the instrument manufacturer's recommendations.

-

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Logical relationships in structural elucidation.

References

Diastereomers of 2-(2-fluorophenyl)cyclopropanecarboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diastereomers of 2-(2-fluorophenyl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry due to the prevalence of both the cyclopropane ring and fluorinated phenyl groups in bioactive compounds. While specific experimental data and biological studies on the individual diastereomers of this exact compound are not extensively available in publicly accessible literature, this document outlines the general principles and established methodologies for their synthesis, separation, and characterization based on structurally related compounds.

Stereoisomerism of this compound

This compound possesses two chiral centers, giving rise to four possible stereoisomers. These consist of two pairs of enantiomers, which are diastereomers of each other. The cis and trans nomenclature refers to the relative orientation of the 2-fluorophenyl and carboxylic acid groups on the cyclopropane ring.

dot

Caption: Stereoisomers of this compound.

Synthesis Strategies

The synthesis of this compound diastereomers can be approached through two main strategies: diastereoselective synthesis to favor either the cis or trans isomers, followed by chiral resolution, or through asymmetric synthesis to directly obtain enantiomerically enriched products.

Diastereoselective Synthesis

A common method for the synthesis of 2-arylcyclopropanecarboxylic acids is the cyclopropanation of a corresponding styrene derivative with a diazoacetate, often catalyzed by a transition metal complex (e.g., rhodium or copper). The choice of catalyst and reaction conditions can influence the cis/trans diastereoselectivity.

Illustrative Experimental Protocol (General):

-

Preparation of Ethyl Diazoacetate: To a cooled solution of glycine ethyl ester hydrochloride in water and dichloromethane, a solution of sodium nitrite is added dropwise. The organic layer containing ethyl diazoacetate is separated, dried, and used in the next step.

-

Cyclopropanation: To a solution of 2-fluorostyrene in a suitable solvent (e.g., dichloromethane), a rhodium catalyst such as rhodium(II) acetate dimer is added. The solution of ethyl diazoacetate is then added slowly at a controlled temperature.

-

Hydrolysis: The resulting mixture of cis- and trans-ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate is then hydrolyzed using a base (e.g., sodium hydroxide in ethanol/water), followed by acidification to yield the carboxylic acids.

-

Separation of Diastereomers: The cis and trans diastereomers can often be separated by column chromatography or fractional crystallization.

dot

Caption: General workflow for diastereoselective synthesis and separation.

Separation of Enantiomers (Chiral Resolution)

Once the cis and trans diastereomers are separated, each racemic mixture can be resolved into its constituent enantiomers.

Diastereomeric Salt Formation and Fractional Crystallization

A classical and widely used method for resolving racemic carboxylic acids is the formation of diastereomeric salts with a chiral amine. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol (General):

-

Salt Formation: A racemic mixture of either cis- or trans-2-(2-fluorophenyl)cyclopropanecarboxylic acid is dissolved in a suitable solvent (e.g., ethanol, acetone). An equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine) is added.

-

Fractional Crystallization: The solution is allowed to cool slowly, leading to the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.

-

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with an acid (e.g., hydrochloric acid) to protonate the carboxylic acid and liberate the enantiomerically enriched this compound, which can be extracted with an organic solvent.

-

Analysis of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved acid is determined by chiral High-Performance Liquid Chromatography (HPLC).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. For carboxylic acids, columns with chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) are often effective.

Illustrative HPLC Conditions: While specific conditions for this compound are not published, a typical starting point for method development would be:

-

Column: Chiralpak® AD-H or Chiralcel® OD-H

-

Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA).

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

Quantitative Data

Table 1: Representative (Hypothetical) Characterization Data

| Parameter | cis-(1R,2S) | cis-(1S,2R) | trans-(1R,2R) | trans-(1S,2S) |

| ¹H NMR (δ, ppm) | Not Available | Not Available | Not Available | Not Available |

| ¹³C NMR (δ, ppm) | Not Available | Not Available | Not Available | Not Available |

| ¹⁹F NMR (δ, ppm) | Not Available | Not Available | Not Available | Not Available |

| Specific Rotation | Not Available | Not Available | Not Available | Not Available |

| HPLC (Chiral) | Not Available | Not Available | Not Available | Not Available |

Biological Activity and Signaling Pathways

The biological activity of chiral molecules is often highly dependent on their stereochemistry, as they interact with chiral biological targets such as enzymes and receptors. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even have undesirable side effects.

While there are no specific studies on the biological activities of the individual diastereomers of this compound, related cyclopropane-containing molecules have shown a wide range of biological activities, including enzyme inhibition and receptor modulation. Fluorinated aromatic compounds are also a common feature in many pharmaceuticals due to their ability to modulate metabolic stability and binding affinity.

Given the lack of specific data, any investigation into the biological effects of this compound would necessitate the synthesis and separation of the individual stereoisomers, followed by in vitro and in vivo screening.

CAS number and chemical structure of 2-(2-fluorophenyl)cyclopropanecarboxylic acid

An In-depth Technical Guide to 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid

This technical guide provides a comprehensive overview of this compound, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical identity, structure, and relevant protocols.

Chemical Identity and Structure

CAS Number: 455267-56-8

Chemical Formula: C₁₀H₉FO₂

Molecular Weight: 180.18 g/mol

IUPAC Name: this compound

Chemical Structure:

Physicochemical Data

Quantitative data for this compound is crucial for its application in research and development. The following table summarizes key physicochemical properties.

| Property | Value | Source |

| Molecular Weight | 180.18 g/mol | [1] |

| Molecular Formula | C₁₀H₉FO₂ | [1] |

| Purity | ≥97% | [1] |

| Storage Temperature | Room temperature, dry | [1] |

Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, a general methodology for the synthesis of related 2-fluorocyclopropanecarboxylic acids is described in patent literature. This can serve as a foundational method for its preparation.

General Synthetic Approach for 2-Fluorocyclopropanecarboxylic Acids (Adapted from Patent WO2018032796A1)

This synthesis involves a multi-step process:

-

Formation of a Phenyl Sulfide Intermediate: Reaction of 1,1-dichloro-1-fluoroethane with thiophenol in the presence of a base.[2]

-

Oxidation: Oxidation of the phenyl sulfide intermediate using an oxidizing agent like Oxone.[2]

-

Elimination: Elimination reaction of the product from the previous step to yield 1-fluoro-1-benzenesulfonylethylene.[2]

-

Cyclopropanation: An addition reaction between 1-fluoro-1-benzenesulfonylethylene and ethyl diazoacetate, catalyzed by a suitable catalyst, to form a cyclopropane intermediate.[2]

-

Hydrolysis and Acidification: Elimination reaction on the cyclopropane intermediate under basic conditions, followed by acidification to yield the final 2-fluorocyclopropanecarboxylic acid product.[2]

Logical Flow of Synthesis:

Caption: General synthesis workflow for 2-fluorocyclopropanecarboxylic acids.

Biological Significance and Applications

Cyclopropane derivatives are of significant interest in medicinal chemistry due to their unique conformational properties and metabolic stability. The introduction of a fluorophenyl group can further enhance a molecule's pharmacokinetic profile.

While specific biological activity data for this compound is limited, it is utilized as a key intermediate in the synthesis of more complex pharmaceutical compounds.[1] Derivatives of cyclopropanecarboxylic acid have been investigated as potential inhibitors of various enzymes and as components of antiviral prodrugs.[3]

Potential Therapeutic Areas:

The structural motif of this compound suggests its potential as a building block for compounds targeting a range of biological pathways. For instance, related phenoxypyridine derivatives incorporating a cyclopropanecarboxamide moiety have been evaluated as c-Met kinase inhibitors, which are implicated in cancer signaling pathways.[1]

Illustrative Signaling Pathway Involvement (Hypothetical):

The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as a c-Met kinase inhibitor, disrupting a cancer-related signaling cascade.

Caption: Hypothetical inhibition of the c-Met signaling pathway.

Experimental Workflow for Biological Evaluation

Evaluating the biological activity of a novel compound derived from this compound would typically involve a series of in vitro assays. The following diagram outlines a general experimental workflow for assessing the anticancer potential of such a compound.

Caption: Experimental workflow for in vitro anticancer evaluation.

References

- 1. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Thermodynamic Properties of 2-(2-fluorophenyl)cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-fluorophenyl)cyclopropanecarboxylic acid is a substituted cyclopropane derivative. The cyclopropane ring, a three-membered carbocycle, imparts significant ring strain, which influences the molecule's reactivity and thermodynamic stability. The presence of a 2-fluorophenyl group is expected to further modulate these properties through electronic and steric effects. Understanding the thermodynamic characteristics of this molecule is crucial for applications in medicinal chemistry and drug development, where such properties can influence solubility, binding affinity, and metabolic stability.

Thermodynamic Data of Cyclopropanecarboxylic Acid (Parent Compound)

To establish a baseline, the known thermodynamic and physical properties of the unsubstituted parent compound, cyclopropanecarboxylic acid, are summarized below. This data is primarily sourced from the NIST Chemistry WebBook and other chemical databases.

Table 1: Physical and Thermodynamic Properties of Cyclopropanecarboxylic Acid

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₄H₆O₂ | - | [1] |

| Molecular Weight | 86.09 | g/mol | [1] |

| Melting Point | 14-17 (lit.), 18.5 | °C | ,[2] |

| Boiling Point | 182-184 (lit.), 183 | °C | [3],[4] |

| Density | 1.081 | g/mL at 25 °C | |

| Enthalpy of Reaction (Gas Phase, ΔrH°) | 1448 ± 9.2 | kJ/mol | [5] |

| Gibbs Free Energy of Reaction (Gas Phase, ΔrG°) | 1418 ± 8.4 | kJ/mol | [5] |

| Constant Pressure Heat Capacity (Cp,gas) at 298.15 K | 94.77 | J/mol·K | [6] |

Qualitative Effects of the 2-Fluorophenyl Substituent

The introduction of a 2-fluorophenyl group onto the cyclopropane ring is expected to alter the thermodynamic properties of the parent molecule in several ways:

-

Melting and Boiling Points: The significantly larger size and molecular weight of the 2-fluorophenyl group compared to a hydrogen atom will lead to stronger intermolecular forces (van der Waals and potentially dipole-dipole interactions). This is expected to result in a substantially higher melting point and boiling point for this compound compared to cyclopropanecarboxylic acid.

-

Enthalpy of Formation: Fluorination is known to increase the thermodynamic stability of organic molecules. The strong carbon-fluorine bond contributes to a more negative enthalpy of formation.[7] Therefore, the enthalpy of formation of this compound is expected to be more exothermic (more negative) than that of the parent acid.

-

Acidity (pKa): The fluorine atom is highly electronegative and will exert an electron-withdrawing inductive effect. This effect will stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa value) compared to the unsubstituted cyclopropanecarboxylic acid.

-

Solubility: The introduction of the hydrophobic phenyl ring will likely decrease the solubility of the compound in water, while the polar C-F bond may slightly counteract this effect. The overall solubility will depend on the balance of these factors and the crystal lattice energy.

Experimental Protocols

Due to the lack of specific experimental data for the target compound, a general protocol for a key thermodynamic measurement is provided.

Determination of the Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is a fundamental thermodynamic property that can be determined experimentally using a bomb calorimeter.

Objective: To measure the heat of combustion of a solid organic acid, such as this compound.

Apparatus:

-

Oxygen bomb calorimeter

-

High-pressure oxygen source

-

Pellet press

-

Fuse wire (e.g., nickel-chromium)

-

Crucible

-

Calibrated thermometer or temperature probe

-

Stirrer

-

Power supply for ignition

Procedure:

-

Calibration: The heat capacity of the calorimeter system (C_cal) must first be determined by combusting a standard substance with a known heat of combustion, typically benzoic acid.[8]

-

A pellet of benzoic acid (approximately 1 g) is accurately weighed and placed in the crucible.

-

A measured length of fuse wire is attached to the electrodes, with the wire in contact with the pellet.

-

A small, known amount of water (e.g., 1 mL) is added to the bomb to saturate the atmosphere and ensure any water formed during combustion is in the liquid state.

-

The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with oxygen to a pressure of approximately 25-30 atm.

-

The bomb is placed in the calorimeter bucket, which is filled with a known mass of water.

-

The system is allowed to reach thermal equilibrium while stirring. The initial temperature is recorded over a period of time to establish a baseline.

-

The sample is ignited by passing a current through the fuse wire.

-

The temperature is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

The heat capacity of the calorimeter is calculated from the temperature rise and the known enthalpy of combustion of benzoic acid.

-

-

Sample Measurement:

-

The procedure is repeated with a pellet of the sample compound (this compound).

-

The temperature change is recorded as before.

-

-

Calculations:

-

The total heat released during the combustion of the sample is calculated using the determined heat capacity of the calorimeter and the measured temperature rise.

-

Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen).

-

The enthalpy of combustion of the sample is then calculated per mole of the substance.

-

Visualizations

Given the scarcity of specific data for this compound, the following diagrams illustrate general workflows and concepts relevant to the study of such molecules.

Caption: Workflow for Computational Prediction of Thermodynamic Properties.

References

- 1. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]

- 4. cyclopropane carboxylic acid, 1759-53-1 [thegoodscentscompany.com]

- 5. Cyclopropanecarboxylic acid [webbook.nist.gov]

- 6. Cyclopropanecarboxylic acid [webbook.nist.gov]

- 7. Mahidol IR [repository.li.mahidol.ac.th]

- 8. chemistry.montana.edu [chemistry.montana.edu]

The Therapeutic Potential of 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid: A Core Scaffold for Novel Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring, a unique three-membered carbocycle, has garnered significant attention in medicinal chemistry due to its rigid structure and ability to introduce specific conformational constraints into molecules. This often leads to enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles. Within this class of compounds, 2-(2-fluorophenyl)cyclopropanecarboxylic acid stands out as a promising scaffold for the development of novel therapeutics. The incorporation of a fluorine atom on the phenyl ring can further enhance metabolic stability and membrane permeability. This technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on its potential as a core structure in drug discovery, particularly in the context of inflammatory diseases and neurological disorders.

Physicochemical Properties

The fundamental properties of this compound are crucial for its role as a building block in drug design. While various isomers exist, the general characteristics provide a baseline for understanding its behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 455267-56-8 | N/A |

| Molecular Formula | C₁₀H₉FO₂ | [1] |

| Molecular Weight | 180.18 g/mol | [1] |

| Isomers | (1S,2S)-2-(2-fluorophenyl)cyclopropanecarboxylic acid (CAS: 1531592-44-5) and other stereoisomers. | [1] |

Therapeutic Potential and Mechanism of Action

Research into derivatives of cyclopropanecarboxylic acid has revealed significant therapeutic potential, primarily in two key areas: as inhibitors of leukotriene C4 synthase (LTC4S) for treating inflammatory diseases and as modulators of GABA receptors for neurological conditions.

Inhibition of Leukotriene C4 Synthase (LTC4S)

Leukotriene C4 synthase (LTC4S) is a key enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs), which are potent lipid mediators of inflammation.[2][3] Elevated levels of CysLTs are associated with inflammatory diseases such as asthma.[3][4] The inhibition of LTC4S presents a promising therapeutic strategy to reduce the production of these pro-inflammatory molecules.[3][4]

A notable example is the potent and orally active LTC4S inhibitor, AZD9898, which incorporates a (1S,2S)-2-({5-[(5-chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic acid core.[4] This highlights the importance of the cyclopropanecarboxylic acid scaffold in the design of highly effective LTC4S inhibitors.

| Compound | Target | IC₅₀ (nM) | Assay System | Reference |

| AZD9898 | Leukotriene C4 Synthase (LTC4S) | 0.28 | Enzyme Assay | [4] |

| AZD9898 | Leukotriene C4 Synthase (LTC4S) | 6.2 (free) | Peripheral Blood Mononuclear Cells | [4] |

| AZD9898 | Leukotriene C4 Synthase (LTC4S) | 34 (free) | Calcium Ionophore-Stimulated Rat Model (in vivo) | [4] |

Modulation of GABA Receptors

The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Modulators of GABA receptors are crucial in the treatment of anxiety, epilepsy, and other neurological disorders.[5] While direct evidence for this compound as a GABA receptor modulator is limited, structurally related cyclopropane-containing molecules have been investigated as conformationally restricted GABA analogs.[6][7] These studies suggest that the rigid cyclopropane scaffold can be used to design ligands with specific conformations that can selectively target GABA receptor subtypes or transporters.[7] For instance, some conformationally restricted analogues of GABA containing a cyclopropane ring have shown activity at GABA-related mechanisms.[6]

Experimental Protocols

General Synthesis of 2-Arylcyclopropanecarboxylic Acids

A plausible synthetic workflow is outlined below:

Caption: General synthetic workflow for this compound.

Detailed Steps (General Procedure):

-

Cyclopropanation: To a solution of 2-fluorostyrene in a suitable solvent (e.g., dichloromethane), a rhodium(II) or copper(I) catalyst is added. Ethyl diazoacetate is then added dropwise to the reaction mixture at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude ester is purified by column chromatography on silica gel.

-

Hydrolysis: The purified ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux until the ester is completely hydrolyzed (monitored by TLC).

-

Acidification and Extraction: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated to yield the final product.

Biological Assay: In Vitro LTC4S Inhibition Assay (General Protocol)

This protocol is a generalized representation based on assays described for LTC4S inhibitors.

Caption: Experimental workflow for an in vitro LTC4S inhibition assay.

Detailed Steps:

-

Preparation of Reagents: Solutions of recombinant human LTC4S, leukotriene A₄ (LTA₄), glutathione (GSH), and the test compound at various concentrations are prepared in an appropriate buffer.

-

Enzyme Reaction: The enzyme, GSH, and the test compound (or vehicle control) are pre-incubated in a reaction buffer. The reaction is initiated by the addition of LTA₄.

-

Incubation: The reaction mixture is incubated at 37°C for a specified period.

-

Reaction Termination: The enzymatic reaction is stopped by the addition of a quenching solution, such as acetonitrile.

-

Product Quantification: The amount of the product, leukotriene C₄ (LTC₄), is quantified using a suitable analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Signaling Pathway

The therapeutic effect of LTC4S inhibitors is achieved by intervening in the arachidonic acid cascade, specifically by blocking the production of cysteinyl leukotrienes.

Caption: The arachidonic acid cascade and the site of action for LTC4S inhibitors.

Conclusion

This compound is a valuable and versatile scaffold in modern drug discovery. Its rigid cyclopropane core and the presence of a fluorophenyl group offer a unique combination of structural and physicochemical properties that can be exploited to design potent and selective therapeutic agents. The success of cyclopropanecarboxylic acid derivatives as highly potent inhibitors of leukotriene C4 synthase underscores the potential of this scaffold in the development of novel treatments for inflammatory diseases like asthma. Further exploration of this chemical space, including the synthesis and biological evaluation of a broader range of derivatives, is warranted to fully unlock its therapeutic potential. The detailed methodologies and pathways presented in this guide provide a solid foundation for researchers and scientists to build upon in their drug development endeavors.

References

- 1. (1S,2S)-2-(2-Fluorophenyl)cyclopropanecarboxylic Acid 95% | CAS: 1531592-44-5 | AChemBlock [achemblock.com]

- 2. Leukotriene C4 synthase: a pivotal enzyme in cellular biosynthesis of the cysteinyl leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are LTC4S inhibitors and how do they work? [synapse.patsnap.com]

- 4. Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 6. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of 2-(2-Fluorophenyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Fluorophenyl)cyclopropanecarboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity of drug candidates, while the cyclopropane ring introduces conformational rigidity. The asymmetric synthesis of this molecule, yielding specific stereoisomers, is crucial as the biological activity of enantiomers can differ significantly.

This document provides an overview of common strategies and detailed protocols for the asymmetric synthesis of this compound, primarily focusing on the catalytic asymmetric cyclopropanation of 2-fluorostyrene with a diazoacetate, followed by hydrolysis. The key challenge lies in achieving high diastereoselectivity and enantioselectivity. Various chiral catalysts, including those based on rhodium, copper, and cobalt, have been developed for this purpose.

Synthetic Strategies

The most prevalent strategy for the asymmetric synthesis of this compound involves a two-step process:

-

Asymmetric Cyclopropanation: A chiral catalyst mediates the reaction between 2-fluorostyrene and an alkyl diazoacetate (e.g., ethyl diazoacetate) to form the corresponding chiral cyclopropanecarboxylate ester. The choice of catalyst and reaction conditions is critical for controlling the stereochemical outcome.

-

Hydrolysis: The resulting ester is then hydrolyzed to the desired carboxylic acid. This step is typically straightforward and proceeds with retention of configuration at the stereocenters.

Several classes of chiral catalysts have proven effective for the asymmetric cyclopropanation of styrenes. Below is a summary of representative catalytic systems applicable to the synthesis of this compound.

Data Presentation: Comparison of Catalytic Systems

| Catalyst Type | Chiral Ligand/Catalyst | Substrate Scope | Typical Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) | Reference |

| Rhodium(II) Carboxylates | Rh₂(S-DOSP)₄ | Aryldiazoacetates and styrenes | 63-98 | >95:5 | 87-97 | [1] |

| Rh₂(p-Ph-TPCP)₄ | Styrenes with aryldiazoacetates | High | High | 86-99 | [2] | |

| Copper(I) Complexes | Cu(I) with Bis(oxazoline) ligands | Styrenes with alkyl diazoacetates | Moderate to High | Variable | Moderate to High | [3] |

| Cobalt(II) Porphyrins | Co(II) with chiral porphyrins | Styrenes with alkyl diazoacetates | High | High | High | [4] |

Note: The data presented is for the cyclopropanation of styrene or closely related derivatives and serves as a general guideline. Optimization for 2-fluorostyrene is necessary.

Experimental Protocols

The following are detailed, representative protocols for the asymmetric cyclopropanation of 2-fluorostyrene, followed by a general procedure for the hydrolysis of the resulting ester.

Protocol 1: Rhodium(II)-Catalyzed Asymmetric Cyclopropanation

This protocol is adapted from established procedures for the asymmetric cyclopropanation of styrenes using chiral dirhodium(II) carboxylate catalysts.[1]

Materials:

-

Chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄)

-

2-Fluorostyrene

-

Ethyl diazoacetate (EDA)

-

Anhydrous dichloromethane (DCM) or pentane

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

-

Syringe pump

Procedure:

-

Reaction Setup: To a dry, inert gas-flushed round-bottom flask, add the chiral dirhodium(II) catalyst (0.01 mol%).

-

Addition of Styrene: Add anhydrous solvent (e.g., pentane, 3 mL) and 2-fluorostyrene (5 equivalents). Degas the solution with three vacuum/inert gas cycles.

-

Preparation of Diazoacetate Solution: In a separate dry, inert gas-flushed flask, dissolve ethyl diazoacetate (1 equivalent) in the anhydrous solvent (5 mL).

-

Slow Addition: Add the ethyl diazoacetate solution to the reaction mixture via a syringe pump over 1 hour at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the diazo compound is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate.

-

Characterization: Determine the yield, diastereomeric ratio (by ¹H NMR or GC), and enantiomeric excess (by chiral HPLC) of the product.